molecular formula C21H26N2O4S2 B1494044 Thioridazine disulfone CAS No. 100574-22-9

Thioridazine disulfone

Cat. No.: B1494044
CAS No.: 100574-22-9
M. Wt: 434.6 g/mol
InChI Key: YECWCJHGQWLNLB-UHFFFAOYSA-N
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Description

Thioridazine disulfone is a chemical compound belonging to the phenothiazine class, which is known for its antipsychotic properties. It is primarily used in the management of psychoses, including schizophrenia, and in controlling severely disturbed or agitated behavior

Preparation Methods

Synthetic Routes and Reaction Conditions: Thioridazine disulfone can be synthesized through several synthetic routes, including the oxidation of thioridazine. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to ensure the formation of the disulfone derivative.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes. These processes are optimized to achieve high yields and purity, often employing advanced chemical reactors and purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Thioridazine disulfone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate

  • Reduction: Sodium borohydride, lithium aluminum hydride

  • Substitution: Halogenating agents, nucleophiles

Major Products Formed:

  • Oxidation: this compound

  • Reduction: Thioridazine

  • Substitution: Halogenated derivatives of thioridazine

Scientific Research Applications

Thioridazine disulfone has found applications in various scientific research fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.

  • Biology: Research has explored its potential as an inhibitor of PI3K-Akt-mTOR signaling pathways, which are crucial in cell growth and survival.

  • Medicine: Its antipsychotic properties make it valuable in the study of schizophrenia and other psychoses.

  • Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.

Mechanism of Action

Thioridazine disulfone exerts its effects primarily through its action on dopamine receptors, particularly the D2 receptor. By antagonizing these receptors, it helps to reduce psychotic symptoms and agitation. Additionally, it inhibits the PI3K-Akt-mTOR signaling pathway, which contributes to its anti-angiogenic and anti-proliferative effects.

Comparison with Similar Compounds

  • Chlorpromazine

  • Fluphenazine

  • Prochlorperazine

Properties

IUPAC Name

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)29(26,27)21-11-10-17(15-19(21)23)28(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECWCJHGQWLNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100574-22-9
Record name Thioridazine disulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100574229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THIORIDAZINE DISULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52T7SJ3G23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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